molecular formula C6H6N2O2 B2988121 1-(5-Hydroxypyrimidin-2-yl)ethanone CAS No. 1808092-59-2

1-(5-Hydroxypyrimidin-2-yl)ethanone

Cat. No.: B2988121
CAS No.: 1808092-59-2
M. Wt: 138.126
InChI Key: QCKFHTNCMQOVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxypyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 g/mol . This compound is characterized by a pyrimidine ring substituted with a hydroxyl group at the 5-position and an ethanone group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypyrimidin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, which introduces the pyrimidine ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidine-2,5-dione derivatives.

Scientific Research Applications

1-(5-Hydroxypyrimidin-2-yl)ethanone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Hydroxypyrimidin-2-yl)ethanone is unique due to the presence of both a hydroxyl group and an ethanone group on the pyrimidine ring. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(5-hydroxypyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKFHTNCMQOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.